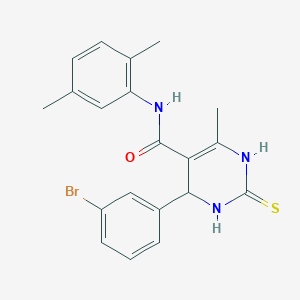
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as DMFPF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of furan carboxamides and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is its diverse pharmacological activities, which make it a promising candidate for the development of new therapeutics. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to have good bioavailability and low toxicity. However, one of the limitations of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is its complex synthesis method, which requires expertise in synthetic organic chemistry and access to specialized equipment and reagents.
Zukünftige Richtungen
For the study of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide include the development of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide-based therapeutics, elucidation of its mechanism of action, and the synthesis of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide analogs with improved pharmacological properties.
Synthesemethoden
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can be synthesized through a multistep process involving various chemical reactions. The first step involves the preparation of 2,4-dimethylphenylamine, which is then reacted with furan-2-carboxylic acid to form the corresponding amide. The final step involves the introduction of a phenoxy methyl group to the amide using an appropriate reagent. The synthesis of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide requires expertise in synthetic organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been investigated for its potential anticancer properties.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-8-10-18(15(2)12-14)21-20(22)19-11-9-17(24-19)13-23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCHUFZQGPNTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2937753.png)
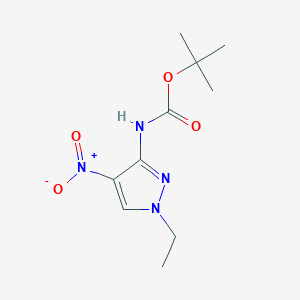
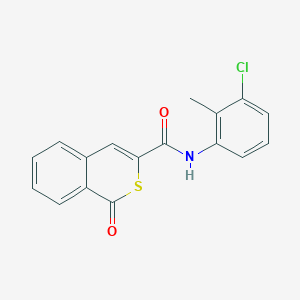
![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)
![1-O-Tert-butyl 3-O-methyl 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]azetidine-1,3-dicarboxylate](/img/structure/B2937761.png)
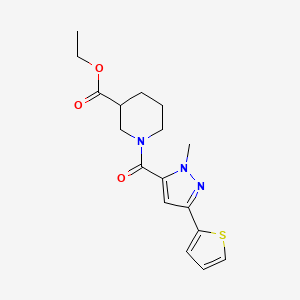
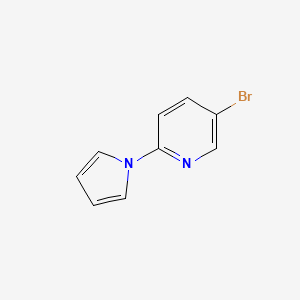
![3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2937764.png)
![Dimethyl({6-methylimidazo[1,2-a]pyridin-3-yl}methyl)amine](/img/structure/B2937766.png)
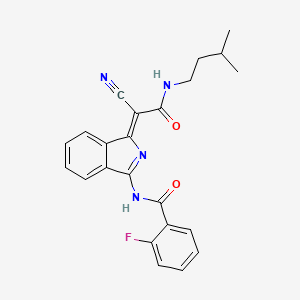

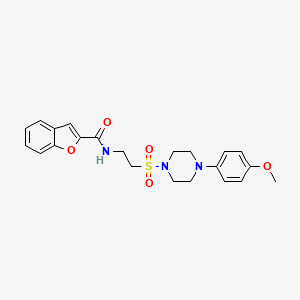
![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)
